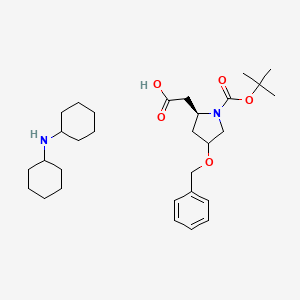

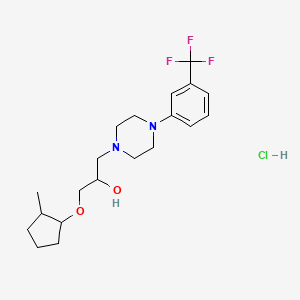

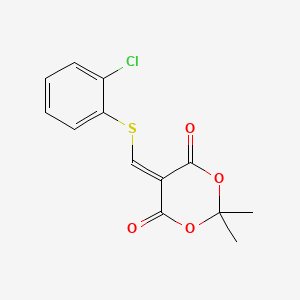

![molecular formula C18H18N2O B2402325 4-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}benzonitrile CAS No. 2176201-00-4](/img/structure/B2402325.png)

4-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .

Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . An alternative approach involves an intermolecular oxidative Mannich coupling reaction between N-aryl pyrrolidines with TMS enol ether and a subsequent intramolecular oxidative Mannich cyclization of the corresponding silyl enol ether .

Molecular Structure Analysis

The 8-azabicyclo[3.2.1]octane scaffold is a bicyclic structure with a nitrogen atom incorporated into one of the rings .

Chemical Reactions Analysis

The synthesis of 8-azabicyclo[3.2.1]octanes often involves sequential oxidative Mannich reactions . This approach involves an intermolecular oxidative Mannich coupling reaction between N-aryl pyrrolidines with TMS enol ether and a subsequent intramolecular oxidative Mannich cyclization of the corresponding silyl enol ether .

Applications De Recherche Scientifique

1. Applications in Stereochemistry and Regiochemistry

The compound 4-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}benzonitrile and its derivatives are notable in the field of stereochemistry and regiochemistry. Research has shown that 1,3-dipolar cycloadditions of similar compounds, like benzonitrile oxide, to certain bicyclic olefins, occur only to specific bonds, producing exo regioisomers. This demonstrates the compound's utility in understanding and predicting stereochemical outcomes in complex chemical reactions (Taniguchi, Ikeda, & Imoto, 1978).

2. Role in Synthesizing Conformationally Rigid Analogues

The compound plays a role in synthesizing conformationally rigid analogues of certain acids, such as 2-amino- adipic acid. A derivative of 4-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}benzonitrile, 8-((benzyloxy)carbonyl)-3-methylene-8-azabicyclo(3.2.1)octane-1,5-dicarboxylic acid, was synthesized from related compounds. This process is crucial for the development of specialized molecules with predefined structural rigidity (Kubyshkin et al., 2009).

3. Contribution to Structural and Conformational Studies

Derivatives of this compound have been synthesized and analyzed for their structural and conformational properties. Studies involving X-ray diffraction and spectroscopy have provided insights into the preferred chair-envelope conformation and stereochemical effects, enhancing our understanding of molecular structure and behavior (Diez et al., 1991).

4. Application in Enantioselective Construction

The compound's framework, specifically the 8-azabicyclo[3.2.1]octane scaffold, is central to the family of tropane alkaloids, which exhibit various biological activities. Research has focused on the stereoselective preparation of this structure, highlighting its significance in synthetic organic chemistry and drug development (Rodríguez et al., 2021).

5. Use in Radical Translocation Reactions

The compound has been utilized in the synthesis of azabicyclic compounds through radical translocation reactions. This process is crucial for the formation of complex molecular structures, which are important in medicinal chemistry and material science (Sato et al., 1995).

Orientations Futures

Mécanisme D'action

Target of Action

The 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which are known to interact with various biological targets, including neurotransmitter receptors and transporters.

Mode of Action

Tropane alkaloids, which share a similar core structure, are known to interact with their targets in a variety of ways, often acting as competitive inhibitors or allosteric modulators .

Biochemical Pathways

Tropane alkaloids are known to influence several biochemical pathways, particularly those involving neurotransmitters .

Result of Action

Compounds with similar structures, such as tropane alkaloids, have been shown to have a wide array of interesting biological activities .

Propriétés

IUPAC Name |

4-(3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O/c19-11-12-1-3-14(4-2-12)18(21)20-16-7-8-17(20)10-15(9-16)13-5-6-13/h1-4,16-17H,5-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBJUXOYQJJQYQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(=C3CC3)CC1N2C(=O)C4=CC=C(C=C4)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}benzonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

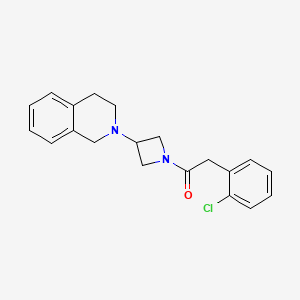

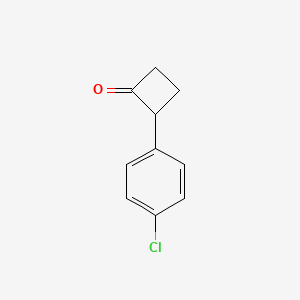

![N-benzyl-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2402246.png)

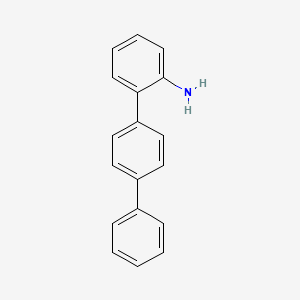

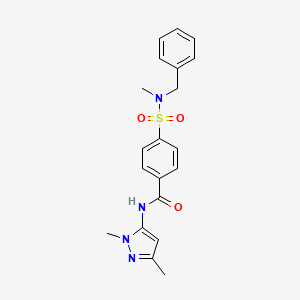

![(6-Chloropyridin-3-yl)-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B2402250.png)

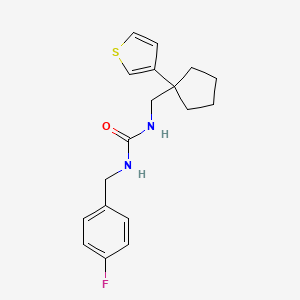

![2-Methyl-2-[(methylamino)methyl]propane-1,3-diol](/img/structure/B2402258.png)

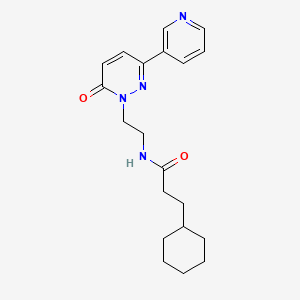

![5-allyl-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2402262.png)